2-Chloro-N-(2,5-dichlorobenzene-1-sulfonyl)-N-propylacetamide
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Overview
Description
2-Chloro-N-(2,5-dichlorobenzene-1-sulfonyl)-N-propylacetamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,5-dichlorobenzene-1-sulfonyl)-N-propylacetamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-propylacetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,5-dichlorobenzene-1-sulfonyl)-N-propylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield different sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,5-dichlorobenzene-1-sulfonyl)-N-propylacetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,4-dichlorobenzene-1-sulfonyl)-N-propylacetamide
- 2-Chloro-N-(2,5-dichlorobenzene-1-sulfonyl)-N-ethylacetamide
Uniqueness
2-Chloro-N-(2,5-dichlorobenzene-1-sulfonyl)-N-propylacetamide is unique due to its specific substitution pattern and the presence of both chloro and sulfonyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
88522-29-6 |
---|---|
Molecular Formula |
C11H12Cl3NO3S |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
2-chloro-N-(2,5-dichlorophenyl)sulfonyl-N-propylacetamide |
InChI |
InChI=1S/C11H12Cl3NO3S/c1-2-5-15(11(16)7-12)19(17,18)10-6-8(13)3-4-9(10)14/h3-4,6H,2,5,7H2,1H3 |
InChI Key |
VSJYUSPZTZEOFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C(=O)CCl)S(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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